molecular formula C7H5F3 B045586 1,2,4-Trifluoro-3-methylbenzene CAS No. 119916-25-5

1,2,4-Trifluoro-3-methylbenzene

Cat. No. B045586
CAS RN: 119916-25-5
M. Wt: 146.11 g/mol
InChI Key: VLXRWIKZIXEYRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds like 1,2,4-Trifluoro-3-methylbenzene often involves nucleophilic aromatic substitution reactions where fluorine atoms are introduced into the benzene ring. A study by Sasaki, Tanabe, and Yoshifuji (1999) demonstrated the synthesis of a related compound, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, through aromatic nucleophilic substitution, highlighting the synthetic pathways available for such fluorinated aromatic compounds (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives, including 1,2,4-Trifluoro-3-methylbenzene, is characterized by the electron-withdrawing nature of fluorine, which impacts the electronic distribution across the benzene ring. Electron diffraction and ab initio calculations have been used to study similar compounds, such as 1,2,4,5-tetrafluorobenzene, to understand the slight deviations from ideal hexagonal symmetry and the bond lengths within these molecules, providing insights into the molecular structure of fluorinated benzenes (Schei, Almenningen, & Almlöf, 1984).

Scientific Research Applications

Electrochemical Fluorination

1,2,4-Trifluoro-3-methylbenzene has been studied in the context of electrochemical fluorination. Research indicates that it undergoes fluorination to form various fluorinated compounds, showcasing its potential in electrochemical applications (Momota et al., 1994).

Organometallic Control in Functionalization Reactions

This compound has been a subject in organometallic chemistry, particularly in controlling the regiospecificity of functionalization reactions. Studies demonstrate its utility in producing specific benzoic acids through novel organometallic methods (Heiss & Schlosser, 2003).

Development of Poly(arylene ether)s

In polymer chemistry, a trifluoromethyl-activated trifluoro monomer derived from 1,2,4-Trifluoro-3-methylbenzene has been used to create hyperbranched poly(arylene ether)s. These polymers exhibit high molecular weight and excellent thermal stability, underscoring the compound's importance in advanced material synthesis (Banerjee et al., 2009).

Charge-Transfer Complex Studies

This compound has been involved in studies related to charge-transfer complexes, as observed in 19F nuclear magnetic resonance absorption measurements. These studies provide insights into the electron-donor–acceptor complex formations (Brown, Foster, & Fyfe, 1967).

Synthesis of Biologically Active Compounds

It has been used as an intermediate in the synthesis of biologically active peptides and fluorescent reagents, exemplified in the efficient production of 2,4,5-trifluorobromobenzene in microreactors (Deng et al., 2016).

NMR Spectral Analysis

1,2,4-Trifluoro-3-methylbenzene has been a subject in nuclear magnetic resonance (NMR) studies, particularly in the analysis of its 1H and 19F bands. This research aids in understanding the structural and electronic properties of such compounds (Lustig & Hansen, 1968).

Safety and Hazards

The safety data sheet for 1,2,4-Trifluoro-3-methylbenzene suggests avoiding dust formation and contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

1,2,4-Trifluoro-3-methylbenzene is a chemical compound that is primarily used in organic synthesis. It is often used as a reagent in various chemical reactions, such as the Suzuki–Miyaura cross-coupling . The primary targets of this compound are the reactants in these chemical reactions.

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 1,2,4-Trifluoro-3-methylbenzene interacts with organoboron reagents and a palladium catalyst . The trifluoromethyl group in the compound can act as an electrophile, reacting with the nucleophilic organoboron reagents. This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by 1,2,4-Trifluoro-3-methylbenzene are largely dependent on the specific reactions in which it is used. In the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Result of Action

The molecular and cellular effects of 1,2,4-Trifluoro-3-methylbenzene are primarily seen in its role as a reagent in chemical reactions. It contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 1,2,4-Trifluoro-3-methylbenzene can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the specific conditions of the reaction it is used in .

properties

IUPAC Name

1,2,4-trifluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXRWIKZIXEYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562615
Record name 1,2,4-Trifluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Trifluoro-3-methylbenzene

CAS RN

119916-25-5
Record name 1,2,4-Trifluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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